

Application Notes and Protocols for CO2 Capture and Conversion using Dimethylammonium Dimethylcarbamate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylammonium dimethylcarbamate*

Cat. No.: B1360338

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylammonium dimethylcarbamate (DIMCARB) is an ionic liquid that serves as a promising medium for the capture and subsequent conversion of carbon dioxide (CO2). Comprising dimethylamine and CO2 in a 2:1 molar ratio, DIMCARB offers a reversible system for CO2 absorption and desorption, making it an attractive candidate for integrated carbon capture and utilization (ICCU) technologies.^[1] This document provides detailed application notes and experimental protocols for the use of DIMCARB in CO2 capture and its conversion into valuable chemical products.

Application Notes

DIMCARB's utility in CO2 capture stems from its ability to form a stable ionic pair at temperatures up to 60°C, which can then be dissociated to release CO2 at higher temperatures.^[1] This reversible nature allows for a cyclic process of CO2 absorption from flue gas or other sources, followed by its release in a concentrated form for conversion. The captured CO2 can be catalytically converted into various chemicals, including dimethylformamide (DMF) and dimethyl carbonate (DMC).

Key Advantages:

- Integrated System: DIMCARB can act as both the capture solvent and a reactant source (providing dimethylamine) for subsequent conversion steps.[\[2\]](#)
- "Green" Solvent: It is considered an environmentally friendly solvent, allowing for easy work-up and quantitative recovery and recycling.[\[1\]](#)
- Mild Conditions: CO₂ capture can be performed at relatively low temperatures and atmospheric pressure.

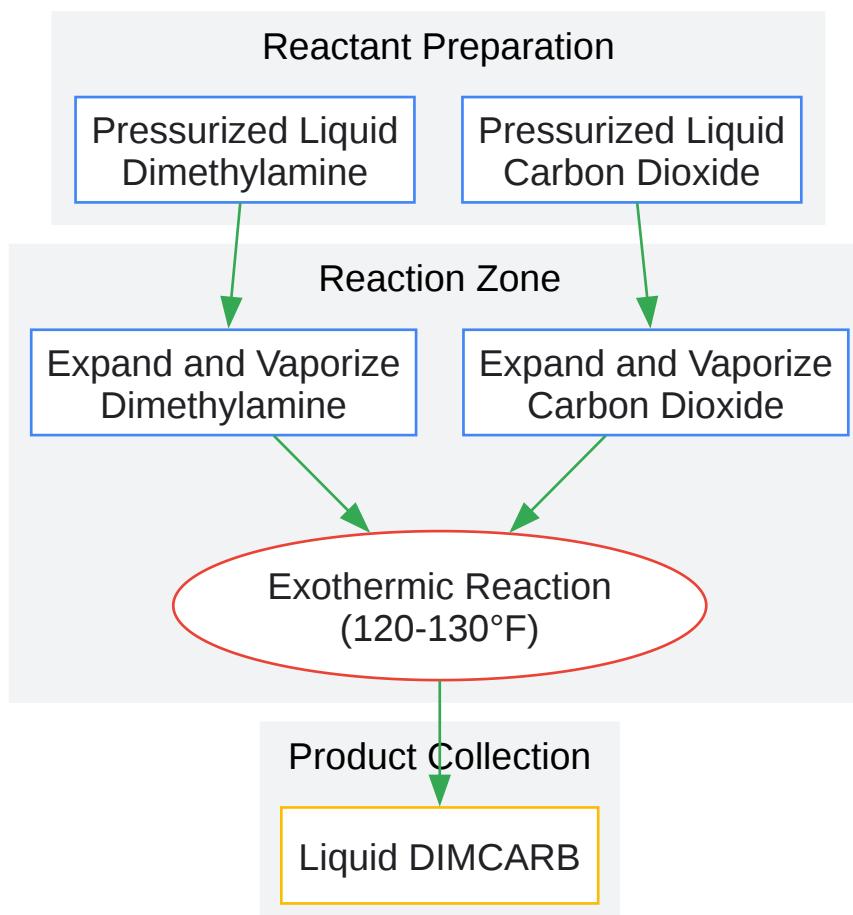
Experimental Protocols

Protocol 1: Synthesis of Dimethylammonium Dimethylcarbamate (DIMCARB)

This protocol describes the synthesis of liquid DIMCARB from dimethylamine and carbon dioxide.

Materials:

- Liquid dimethylamine (pressurized source)
- Liquid carbon dioxide (pressurized source)
- Reactor with internal heat exchangers and cooling zones
- Cooling water


Procedure:

- Maintain pressurized sources of liquid dimethylamine and liquid carbon dioxide.
- Separately expand the liquid dimethylamine in a heat exchange relationship within a cooling zone inside a first reaction zone. This reaction zone should be maintained at approximately 75-85°F above the normal reaction temperature.

- Separately expand the liquid carbon dioxide in a heat exchange relationship within a second cooling zone inside a second reaction zone, also maintained at about 75-85°F above the normal reaction temperature.
- The expansion of the reactants utilizes the heat of the exothermic reaction to vaporize the incoming liquid reactants.
- Combine the gaseous dimethylamine and gaseous carbon dioxide in the reaction zones where they will react exothermically to form liquid **dimethylammonium dimethylcarbamate**.
- Control the reaction temperature at approximately 120-130°F using cooling water circulated through the reactor's cooling system.[3]
- Continuously withdraw the liquid DIMCARB product from the reaction zones.

Diagram of DIMCARB Synthesis Workflow:

Synthesis of Dimethylammonium Dimethylcarbamate

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of DIMCARB.

Protocol 2: CO₂ Capture using DIMCARB

This protocol outlines the procedure for CO₂ absorption and desorption using an amine solvent, which can be adapted for DIMCARB.

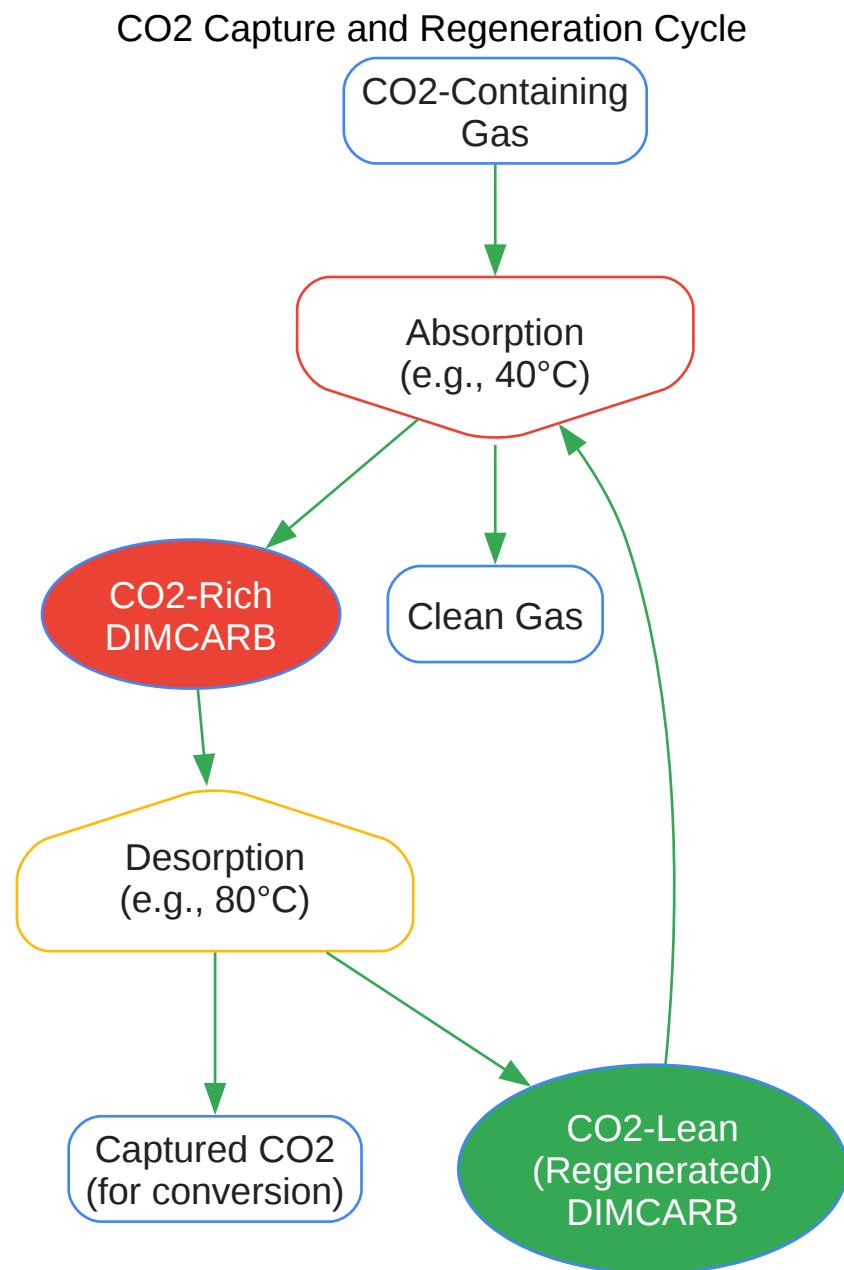
Materials:

- DIMCARB solution
- Screening apparatus (e.g., glass reactor with stirrer, gas inlet and outlet)

- Gas mixture (e.g., 10-15% CO₂ in N₂)[4][5]
- Nitrogen gas (pure)
- CO₂ analyzer
- Temperature control system (e.g., water bath)
- Titration setup for CO₂ loading analysis (optional)

Procedure:

Absorption:


- Fill the reactor with a known amount of DIMCARB solution (e.g., 124 g).[4]
- Set the temperature to the desired absorption temperature (e.g., 40°C).[4]
- Continuously stir the solution (e.g., at 450 rpm).[4]
- Bubble the CO₂ gas mixture through the solution at a constant flow rate.
- Monitor the CO₂ concentration in the outlet gas using a CO₂ analyzer.
- Continue the absorption until the CO₂ concentration in the outlet gas reaches a predetermined level (e.g., around 9.5 vol% for a 10 vol% inlet, indicating 95% capture).[4]
- Take a liquid sample to determine the CO₂ loading.

Desorption (Regeneration):

- Increase the temperature of the solution to the desorption temperature (e.g., 80°C).[4]
- Bubble pure nitrogen gas through the CO₂-rich solution to facilitate the removal of CO₂.[4]
- Monitor the CO₂ concentration in the outlet gas.
- Continue desorption until the CO₂ concentration in the outlet gas drops to a low level (e.g., 1.0 vol%).[4]

- The regenerated DIMCARB is now ready for another absorption cycle.

Diagram of CO₂ Capture Cycle:

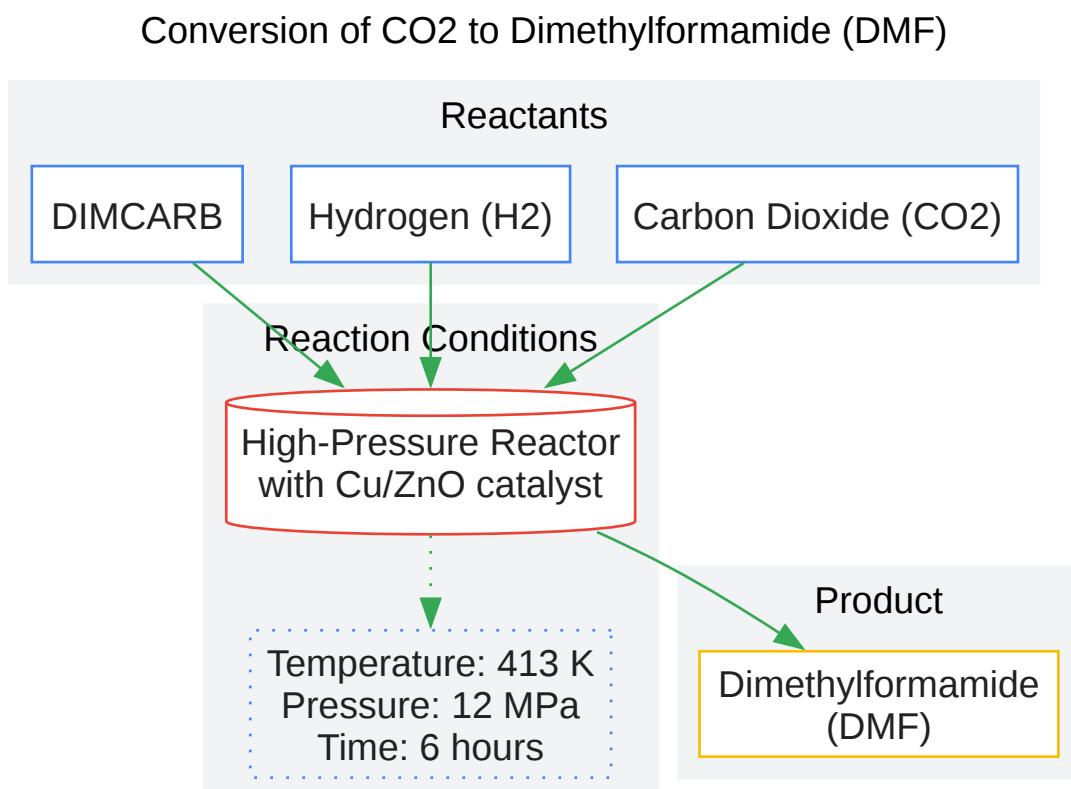
[Click to download full resolution via product page](#)

Caption: The CO₂ absorption and desorption cycle.

Protocol 3: Conversion of Captured CO₂ to Dimethylformamide (DMF)

This protocol describes the synthesis of DMF from CO₂, H₂, and the dimethylamine provided by the dissociation of DIMCARB.

Materials:


- **Dimethylammonium dimethylcarbamate (DIMCARB)**
- Hydrogen (H₂) gas (>99.99%)
- Carbon Dioxide (CO₂) gas (>99.99%)
- Catalyst (e.g., Cu/ZnO)
- High-pressure reactor
- Temperature and pressure control systems

Procedure:

- Load the catalyst into the high-pressure reactor.
- Introduce a known amount of DIMCARB into the reactor. Note: DIMCARB will dissociate into dimethylamine and CO₂ at temperatures above 333 K (60°C).[\[2\]](#)
- Pressurize the reactor with H₂ and additional CO₂ to achieve the desired molar ratio (e.g., CO₂:H₂ of 1:1).[\[2\]](#)
- Heat the reactor to the reaction temperature (e.g., 413 K).[\[2\]](#)
- Set the reaction pressure (e.g., 12 MPa).[\[2\]](#)
- Maintain the reaction for the desired time (e.g., 6 hours).[\[2\]](#)
- After the reaction, cool down the reactor and depressurize it.

- Analyze the products (e.g., using gas chromatography) to determine the yield of DMF.

Diagram of CO₂ to DMF Conversion:

[Click to download full resolution via product page](#)

Caption: Process for converting CO₂ to DMF.

Quantitative Data

The following tables summarize key quantitative data for CO₂ capture and conversion processes.

Table 1: CO₂ Capture Performance of Amine Solvents

Amine Solvent	Concentration (wt%)	Absorption Temperature (°C)	Desorption Temperature (°C)	CO2 Loading (mol CO2/mol amine)	Reference
Monoethanol amine (MEA)	30	-	-	0.51	[4]
Piperazine (PZ)	40	-	-	-	[6]
Diethanolamine (DEA)	-	-	-	-	[6]
Methyldiethanolamine (MDEA)	-	-	-	-	[6]

Table 2: Conditions for Catalytic Conversion of CO2

Product	Catalyst	Temperature (K)	Pressure (MPa)	Reactants	Reference
Dimethylformamide (DMF)	Cu/ZnO	413	12	DIMCARB, H2, CO2	[2]
Dimethyl Carbonate (DMC)	Cu-CeO2	393	1.3	CO2, Methanol	[7]
Dimethyl Carbonate (DMC)	CeO2	403	8.7	CO2, Methanol	[7]
Benzene	15 wt.% Ni/TiO2 & 5 wt.% Mo/ZSM-5	673 (Stage 1), 1023 (Stage 2)	2.0 (Stage 1)	CO2, H2, CH4	[8]

Table 3: Determination of Dimethylamine in DIMCARB

Analytical Method	Procedure	Molar Ratio (Dimethylamine:CO 2)	Reference
Acid-Base Titration	Heat 0.1g DIMCARB with 3mL H ₂ SO ₄ at 413 K for 2h. Add 15mL 40% NaOH and distill into 4% boric acid. Titrate with 0.1M HCl.	1.6:1	[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US2927128A - Production of dimethylammonium dimethyl carbamate - Google Patents [patents.google.com]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
- 6. Impact of thermodynamics and kinetics on the carbon capture performance of the amine-based CO₂ capture system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Catalytic conversion of carbon dioxide into dimethyl carbonate using reduced copper-cerium oxide catalysts as low as 353 K and 1.3 MPa and the reaction mechanism [frontiersin.org]
- 8. Two-Stage Catalytic Conversion of Carbon Dioxide Into Aromatics Via Methane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for CO2 Capture and Conversion using Dimethylammonium Dimethylcarbamate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1360338#dimethylammonium-dimethylcarbamate-for-co2-capture-and-conversion>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com